

Physicochemical properties of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name:	<i>N-Ethyl 3-bromo-4-methylbenzenesulfonamide</i>
Cat. No.:	B1588307

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An In-Depth Technical Guide to the Physicochemical Properties of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide**

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide** (CAS No. 850429-65-1).^{[1][2][3]} Intended for researchers, medicinal chemists, and drug development professionals, this document outlines the theoretical importance and detailed experimental protocols for determining key parameters such as melting point, solubility, lipophilicity (LogP), and the acidity constant (pKa). The narrative emphasizes the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system. By integrating established scientific principles with practical, field-proven insights, this guide serves as an authoritative resource for understanding and utilizing this compound in a research and development setting.

Introduction and Chemical Identity

N-Ethyl 3-bromo-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The specific substitutions on this molecule—an N-ethyl group, a bromine atom at the 3-position, and a methyl group at the 4-position—are strategically significant. The bromine atom can increase lipophilicity and introduce the potential for halogen bonding, which may enhance binding affinity to biological targets.^[2] The alkyl groups (ethyl and methyl) further

modulate these properties, influencing the molecule's overall absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Compound Identification

Parameter	Value	Source
IUPAC Name	3-bromo-N-ethyl-4-methylbenzenesulfonamid e	[2]
CAS Number	850429-65-1	[1] [2]
Molecular Formula	C ₉ H ₁₂ BrNO ₂ S	[1] [2]
Molecular Weight	278.17 g/mol	[1]

| InChI Key | XHGFQYXLKWCUJI-UHFFFAOYSA-N |[\[2\]](#) |

Core Physicochemical Properties: Experimental Determination

The characterization of a compound's physicochemical properties is a critical early step in drug discovery, providing foundational data for predicting its pharmacokinetic behavior.[\[4\]](#)[\[5\]](#)

Melting Point (Mp)

Expertise & Experience: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range.[\[6\]](#) For regulatory and quality control purposes, two primary methods are employed: the capillary method for its simplicity and Differential Scanning Calorimetry (DSC) for its high precision and ability to detect other thermal events.

Experimental Protocol: Capillary Melting Point Determination This method is a common, reliable technique for determining the melting range of a crystalline solid.[\[7\]](#)

- Sample Preparation: Ensure the sample of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide** is completely dry and finely powdered.
- Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample, loading it to a height of 2-3 mm.
- Apparatus Insertion: Place the loaded capillary tube into the heating block of a melting point apparatus.^[7]
- Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent runs.^[8]
- Careful Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point.
- Slow Heating: Decrease the heating rate to 1-2°C per minute.
- Observation & Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.^[9]

Table 2: Melting Point Data

Parameter	Value	Method
Melting Range	To be determined experimentally	Capillary Method / DSC

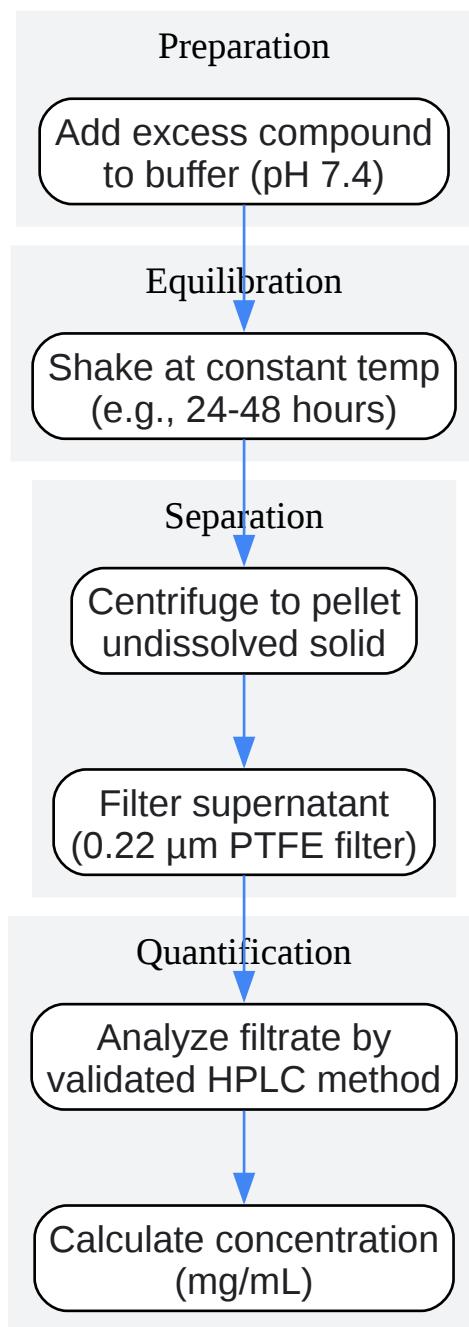
| Melting Range | To be determined experimentally | Capillary Method / DSC |

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and insufficient drug concentration at the target site. The shake-flask method is considered the "gold standard" for determining equilibrium solubility, as it measures the true thermodynamic equilibrium between the solid and dissolved states of the compound.^{[10][11]}

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

- System Preparation: Add an excess amount of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide** to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.
- Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[10]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.22 µm PTFE).[12]
- Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
- Data Reporting: Express the solubility in units of mg/mL or µg/mL.



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Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

Expertise & Experience: Lipophilicity is a key physicochemical property that influences a drug's ability to cross biological membranes.^[13] It is quantified by the partition coefficient (LogP) for

the neutral form of the molecule and the distribution coefficient (LogD) at a specific pH, which considers all ionic species.[\[13\]](#) The shake-flask method, using an n-octanol/water system, provides a direct and reliable measure of this partitioning behavior.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

- Solvent Pre-saturation: Prepare pre-saturated n-octanol by shaking it with water (or PBS for LogD) for 24 hours. Similarly, prepare pre-saturated water (or PBS) by shaking with n-octanol. This prevents volume changes during the experiment.
- Compound Partitioning: Dissolve a known amount of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide** in the pre-saturated aqueous phase. Add an equal volume of pre-saturated n-octanol.
- Equilibration: Gently shake or rotate the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium. Avoid vigorous shaking which can cause emulsification.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
- Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase by HPLC.[\[4\]](#)
- Calculation:
 - $\text{LogP/LogD} = \log_{10} ([\text{Concentration in n-octanol}] / [\text{Concentration in aqueous phase}])$

Table 3: Lipophilicity Data

Parameter	Value	Conditions
LogP	To be determined experimentally	n-octanol / water

| LogD_{7.4} | To be determined experimentally | n-octanol / PBS (pH 7.4) |

Acidity Constant (pKa)

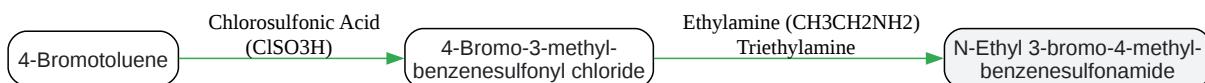
Expertise & Experience: The pKa value defines the ionization state of a molecule at a given pH. [13] For a sulfonamide, the proton on the nitrogen is weakly acidic. This ionization state profoundly impacts solubility, membrane permeability, and receptor binding. UV-metric titration is a robust method for pKa determination, particularly for compounds with a UV chromophore, as it requires a very small amount of sample.[4][5]

Experimental Protocol: UV-Metric Titration

- **Sample Preparation:** Prepare a stock solution of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide** in a suitable co-solvent (e.g., methanol) to ensure initial solubility.
- **Titration Setup:** Use an automated titrator (e.g., SiriusT3) equipped with a UV-Vis spectrophotometer.[5]
- **Titration:** The instrument adds precise aliquots of acid (e.g., 0.5 M HCl) and base (e.g., 0.5 M KOH) to a solution of the compound, measuring the full UV spectrum after each addition.
- **Data Analysis:** The changes in the UV absorbance spectrum as a function of pH are analyzed by specialized software. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation. The sulfonamide nitrogen is expected to have an acidic pKa.

Synthesis Pathway

Expertise & Experience: Understanding the synthesis of a compound is crucial for identifying potential impurities and for planning the synthesis of analogues. The most logical synthesis of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide** involves the reaction of a sulfonyl chloride intermediate with ethylamine. The sulfonyl chloride is typically prepared from the corresponding substituted toluene.



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Caption: Plausible synthetic route to the target compound.

This two-step process begins with the chlorosulfonation of 4-bromotoluene to yield 4-bromo-3-methylbenzenesulfonyl chloride.[14] This intermediate is then reacted with ethylamine in the presence of a base (like triethylamine) to form the final N-ethylated sulfonamide product.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **N-Ethyl 3-bromo-4-methylbenzenesulfonamide** should be consulted, general precautions for related compounds should be observed.[16] The precursor, 4-bromo-3-methylbenzenesulfonyl chloride, is classified as a corrosive material that causes severe skin burns and eye damage and reacts with water.[17] Therefore, the final product should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

N-Ethyl 3-bromo-4-methylbenzenesulfonamide is a compound with significant potential in medicinal chemistry research. This guide provides the foundational framework for its physicochemical characterization. The experimental protocols detailed herein—for determining melting point, solubility, LogP/LogD, and pKa—are based on industry-standard, reliable methodologies. The data generated from these experiments are essential for predicting the ADME properties of the molecule and for guiding its future development as a potential therapeutic agent or research tool.

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References

- 1. N-Ethyl3-bromo-4-methylbenzenesulfonamide , 98% , 850429-65-1 - CookeChem [cookechem.com]
- 2. benchchem.com [benchchem.com]

- 3. 850429-65-1 CAS MSDS (N-ETHYL 3-BROMO-4-METHYLBENZENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thesolubilitycompany.com [thesolubilitycompany.com]
- 6. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 7. westlab.com [westlab.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. pennwest.edu [pennwest.edu]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. SDS of N-Ethyl-3-Bromo-4-Methylbenzenesulfonamide, Safety Data Sheets, CAS 850429-65-1 - chemBlink [chemblink.com]
- 17. fishersci.com [fishersci.com]
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